molecular formula C13H9ClF3N7 B277663 N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

Cat. No. B277663
M. Wt: 355.7 g/mol
InChI Key: QYLXNQPTYHSHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in signaling pathways that regulate immune responses, making CP-690,550 a potential therapeutic agent for autoimmune diseases.

Mechanism of Action

N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine inhibits JAK enzymes, which play a key role in the signaling pathways involved in immune responses. By inhibiting JAK enzymes, this compound can reduce the activity of immune cells and decrease inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In human clinical trials, this compound has been shown to be effective in reducing symptoms of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK enzymes in immune responses. However, its effects on other signaling pathways should be considered when interpreting results. Additionally, the cost and availability of this compound may limit its use in some experiments.

Future Directions

1. Investigating the potential of N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine in treating other autoimmune diseases.
2. Developing more selective JAK inhibitors to minimize off-target effects.
3. Investigating the long-term safety and efficacy of this compound in humans.
4. Exploring the use of this compound in combination with other therapies for autoimmune diseases.
5. Investigating the potential of this compound in preventing transplant rejection.

Synthesis Methods

N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including nucleophilic substitution, reduction, and cyclization.

Scientific Research Applications

N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.

properties

Molecular Formula

C13H9ClF3N7

Molecular Weight

355.7 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)tetrazol-5-yl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H9ClF3N7/c1-18-12-19-6-9(10(20-12)13(15,16)17)11-21-22-23-24(11)8-4-2-7(14)3-5-8/h2-6H,1H3,(H,18,19,20)

InChI Key

QYLXNQPTYHSHOK-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)Cl

Canonical SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.